

# Synthesis of o-Carborane-Containing Liquid Crystals: Application Notes and Protocols

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## Compound of Interest

Compound Name: ***o-Carborane***

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This document provides detailed application notes and experimental protocols for the synthesis of **ortho-carborane (o-carborane)** containing liquid crystals. The unique properties of **o-carborane**, including its three-dimensional structure, thermal and chemical stability, and tunable electronic characteristics, make it a compelling building block for novel mesogenic materials.<sup>[1][2]</sup> These materials are of interest for applications in advanced displays, sensors, and potentially as delivery vehicles in drug development.

## I. Introduction to o-Carborane in Liquid Crystals

**o-Carborane** (1,2-dicarba-closo-dodecaborane) is a polyhedral boron-carbon cluster with the formula  $C_2B_{10}H_{12}$ .<sup>[2]</sup> Its rigid, spherical structure can act as a core or a terminal group in liquid crystal architectures. Unlike the more commonly used para-carborane, **o-carborane** possesses a significant dipole moment, which can influence the dielectric properties of the resulting liquid crystalline materials.<sup>[3]</sup> The functionalization of the two carbon atoms and ten boron atoms of the **o-carborane** cage allows for the synthesis of a diverse range of molecular geometries, leading to various mesophases such as nematic and smectic phases.<sup>[1][4][5]</sup>

## II. Synthetic Strategies and Key Reactions

Several synthetic routes have been developed to incorporate the **o-carborane** cage into liquid crystalline molecules. The choice of strategy depends on the desired final structure, including

the nature of the mesogenic core, the flexible tails, and the linker connecting them to the **o-carborane** unit.

A primary method involves the functionalization of pre-synthesized **o-carborane** derivatives. This often starts with the reaction of decaborane ( $B_{10}H_{14}$ ) with an appropriate alkyne to form the **o-carborane** cage with desired substituents on the carbon atoms.<sup>[6]</sup> Subsequent functionalization can be achieved through various organic reactions.

Another powerful technique is the use of cross-coupling reactions to connect **o-carborane** moieties to mesogenic units. For instance, olefin cross-metathesis has been successfully employed to synthesize cholesteryl-**o-carborane** dyads.<sup>[1]</sup>

### III. Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of key intermediates and final **o-carborane**-containing liquid crystals.

#### Protocol 1: Synthesis of 1-Substituted-1,2-closo- $C_2B_{10}H_{11}$

This protocol describes the general synthesis of a 1-substituted **o-carborane**, a common starting material for more complex liquid crystal structures. The reaction involves the insertion of an acetylene into decaborane.<sup>[6]</sup>

Materials:

- Decaborane ( $B_{10}H_{14}$ )
- Substituted acetylene (e.g., phenylacetylene for 1-phenyl-**o-carborane**)
- Acetonitrile ( $CH_3CN$ ), anhydrous
- Toluene, anhydrous
- Nitrogen or Argon gas supply
- Standard Schlenk line and glassware

- Silica gel for column chromatography
- Hexane and dichloromethane for chromatography

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (N<sub>2</sub> or Ar), dissolve decaborane in anhydrous toluene.
- In a separate flame-dried Schlenk flask, dissolve the substituted acetylene (1.1 equivalents) in anhydrous acetonitrile.
- Slowly add the decaborane solution to the acetylene solution at room temperature with vigorous stirring.
- After the addition is complete, heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[\[6\]](#)
- Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure 1-substituted-**o-carborane**.

## Protocol 2: Synthesis of Cholesteryl-**o-Carborane** Dyads via Olefin Cross-Metathesis

This protocol details the synthesis of a cholesteryl-**o-carborane** dyad using a Grubbs catalyst for olefin cross-metathesis.[\[1\]](#) This method is effective for linking a mesogenic cholesterol unit to an **o-carborane** cluster.[\[1\]](#)

Materials:

- 1-[CH<sub>2</sub>C<sub>6</sub>H<sub>4</sub>-4'-(CH=CH<sub>2</sub>)]-2-R-1,2-closo-C<sub>2</sub>B<sub>10</sub>H<sub>10</sub> (Styrenyl-**o-carborane** derivative, where R = H, Me, or Ph)[\[1\]](#)

- Terminal alkenyl cholesteryl benzoate mesogen[1]
- First-generation Grubbs catalyst
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous and degassed
- Argon gas supply
- Standard Schlenk line and glassware
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

Procedure:

- In a flame-dried Schlenk flask under an argon atmosphere, dissolve the styrenyl-**o-carborane** derivative (1 equivalent) and the terminal alkenyl cholesteryl benzoate mesogen (1 equivalent) in anhydrous, degassed dichloromethane.[1]
- Add the first-generation Grubbs catalyst (typically 5-10 mol%) to the solution.
- Reflux the reaction mixture for 48 hours under argon.[1]
- Monitor the reaction progress by  $^1\text{H}$  NMR spectroscopy, observing the disappearance of the starting vinyl and alkenyl proton signals.[1]
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure trans-regioisomer of the cholesteryl-**o-carborane** dyad.

## Protocol 3: Synthesis of 1,12-Difunctionalized **o-Carboranes**

This protocol describes a method for preparing **o-carboranes** functionalized at antipodal positions, which can serve as linear building blocks for liquid crystals. The synthesis involves

monoiodination of a 1-substituted **o-carborane** followed by separation of regioisomers.[3][7][8][9]

#### Materials:

- 1-substituted-**o-carborane** (e.g., 1-phenyl-**o-carborane**)
- Iodine monochloride (ICl)
- Methanesulfonic acid (MeSO<sub>3</sub>H)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Hexane
- Silica gel for column chromatography

#### Procedure:

- Dissolve the 1-substituted-**o-carborane** in dichloromethane.
- Add methanesulfonic acid to the solution.
- Cool the mixture in an ice bath and add a solution of iodine monochloride in dichloromethane dropwise.
- Allow the reaction to warm to room temperature and stir for the specified time (e.g., until TLC indicates consumption of the starting material). For 1-phenyl-**o-carborane**, the reaction can be heated to 60 °C.[3]
- Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.
- Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain a mixture of regioisomers (1,12- and 1,9-diiodo-**o-carborane**).

- Separate the isomers by column chromatography on silica gel using a hexane/dichloromethane eluent system. The 1,12-diiodo isomer is typically the more polar fraction.[3]

## IV. Data Presentation

The following tables summarize the quantitative data for representative **o-carborane**-containing liquid crystals, focusing on their thermal properties.

Table 1: Thermal Properties of Cholesteryl-**o-Carborane** Dyads[1]

Compound	R-group on o-Carborane	Phase Transitions (°C) on Heating	Phase Transitions (°C) on Cooling	Mesophase
M2	H	Cr 141.2 Is	Is 138.8 N* 118.7 Cr	Monotropic Chiral Nematic (N)
M3	Me	Cr 125.8 N 142.1 Is	Is 141.5 N* 124.5 Cr	Enantiotropic Chiral Nematic (N*)
M4	Ph	Cr 158.0 Is	Is 153.0 Cr	No Liquid Crystal Behavior

Cr = Crystal, N = Chiral Nematic, Is = Isotropic Liquid\*

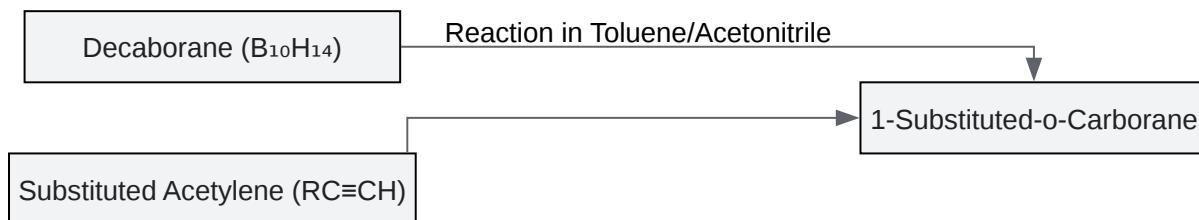
Table 2: Thermal Properties of Selected Carborane and Bicyclo[2.2.2]octane Derivatives[4][5]

Compound	Core Structure	Phase Transitions (°C) on Heating	Phase Transitions (°C) on Cooling	Mesophase
BC12	1,12-dicarbadodecaborane	Cr 76 N 109 Is	Is 108 N 52 SmC 38 Cr	Nematic (N), Smectic C (SmC)
BC10	1,10-dicarbadecaborane	Cr 85 N 105 Is	Is 104 N 60 SmC 45 Cr	Nematic (N), Smectic C (SmC)
BO1	Bicyclo[2.2.2]octane	Cr 102 N 153 Is	Is 152 N 95 SmA 88 SmC 75 Cr	Nematic (N), Smectic A (SmA), Smectic C (SmC)

Cr = Crystal, N = Nematic, SmA = Smectic A, SmC = Smectic C, Is = Isotropic Liquid

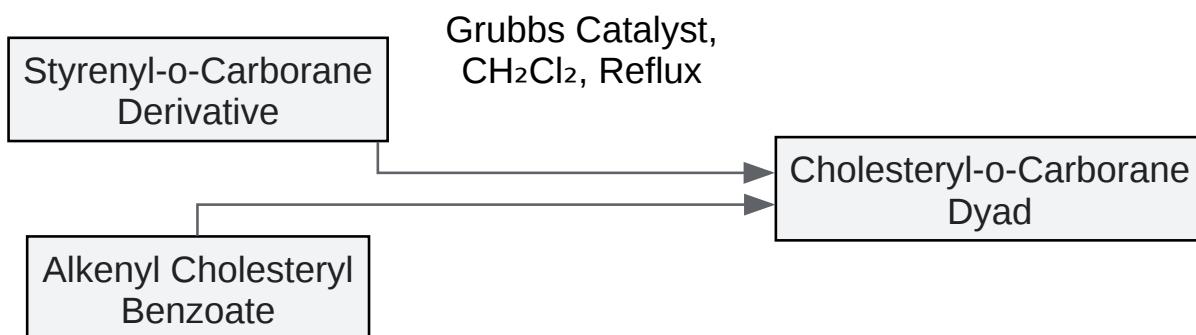
## V. Visualizations

The following diagrams illustrate the synthetic workflows and logical relationships in the synthesis of **o-carborane**-containing liquid crystals.



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Caption: General synthesis of 1-substituted **o-carboranes**.

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Caption: Olefin cross-metathesis for cholesteryl-o-carborane dyads.

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Caption: Synthesis of 1,12-difunctionalized o-carboranes.

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